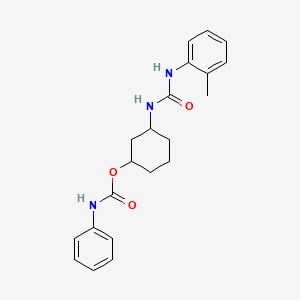

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate

Description

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl core substituted with a phenylcarbamate group and a urea linkage connected to an o-tolyl (2-methylphenyl) moiety.

Properties

IUPAC Name |

[3-[(2-methylphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-15-8-5-6-13-19(15)24-20(25)22-17-11-7-12-18(14-17)27-21(26)23-16-9-3-2-4-10-16/h2-6,8-10,13,17-18H,7,11-12,14H2,1H3,(H,23,26)(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOFENMPNWJVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate typically involves the reaction of o-tolyl isocyanate with cyclohexylamine to form the urea derivative. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines.

Scientific Research Applications

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The urea and carbamate groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several classes of urea-carbamate hybrids:

- Substituent Impact: The o-tolyl group in the target compound introduces steric hindrance and moderate lipophilicity compared to electron-withdrawing groups (e.g., 3-fluorophenyl in or 3-chlorophenyl in ). This may reduce metabolic degradation but limit solubility. Carbamate vs.

Physicochemical Properties

Lipophilicity (log k) and solubility are critical determinants of bioavailability:

- The target compound ’s o-tolyl group likely confers a log k between 3.0 and 3.5, comparable to fluorophenyl analogs . However, its cyclohexyl core may reduce aqueous solubility relative to linear alkyl chains.

Biological Activity

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a phenylcarbamate through a urea moiety, with an o-tolyl substituent. This configuration is critical for its biological interactions.

The biological activity of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate primarily involves its interaction with specific biological pathways:

- Hypoxia-Inducible Factor (HIF-1) Pathway : Similar compounds have been shown to modulate HIF-1 activity, which is crucial in cellular responses to hypoxia. The activation of this pathway can lead to apoptosis in tumor cells, suggesting a potential role in cancer therapy .

- Cognitive and Social Function Modulation : In animal models, compounds structurally related to this compound have demonstrated improvements in social interactions and cognitive functions, indicating possible applications in treating psychiatric disorders .

Biological Activity

The biological activities of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate can be summarized as follows:

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results showed that it significantly reduced cell viability through the induction of apoptosis, with mechanisms involving caspase activation and cell cycle arrest at the G1 phase.

- Cognitive Function Improvement : In a behavioral study involving rodents, administration of the compound resulted in enhanced performance in social interaction tests. These findings suggest potential therapeutic applications for cognitive deficits associated with disorders such as schizophrenia.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate. These derivatives exhibited varied biological activities, which were assessed using both in vitro and in vivo models:

- In Vitro Studies : The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). It showed IC50 values indicating potent antitumor activity.

- In Vivo Studies : Animal models treated with the compound exhibited significant reductions in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., anhydrous dichloromethane or dioxane to minimize hydrolysis) and temperature control (maintaining low temperatures during initial mixing to suppress side reactions). Stepwise purification via column chromatography or recrystallization can enhance purity. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. What analytical techniques are essential for verifying the structural integrity of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate?

- Methodological Answer : A combination of spectroscopic methods is critical:

- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments (e.g., urea and carbamate functional groups).

- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., N-H stretches in ureido groups, C=O in carbamate).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability studies should evaluate hydrolysis susceptibility under acidic/basic conditions via HPLC. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding side reactions during the synthesis of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate?

- Methodological Answer : Employ kinetic studies (e.g., reaction progress kinetic analysis) to identify rate-determining steps. Isotopic labeling (e.g., O in carbamate groups) can trace hydrolysis pathways. Computational modeling (DFT calculations) may predict reactive intermediates and transition states, guiding protective group strategies .

Q. How can impurities or byproducts from the synthesis process be systematically identified and quantified?

- Methodological Answer : Use LC-MS/MS for high-sensitivity detection of trace impurities. Pair with preparative HPLC to isolate byproducts for structural elucidation via NMR. Quantitative analysis via calibration curves ensures compliance with purity thresholds (>98% for pharmacological assays) .

Q. What strategies are recommended for integrating this compound into a broader theoretical framework, such as structure-activity relationship (SAR) studies?

- Methodological Answer : Design analogs with modifications to the o-Tolyl or cyclohexyl moieties and compare bioactivity data (e.g., enzyme inhibition assays). Use molecular docking simulations to predict binding affinities to target proteins. Validate hypotheses through iterative synthesis and testing cycles .

Q. How should researchers address contradictions in biological activity data observed across different studies?

- Methodological Answer : Re-evaluate experimental variables such as assay conditions (pH, temperature) and compound purity. Perform dose-response curves to confirm potency trends. Cross-validate findings using orthogonal assays (e.g., cell-based vs. enzymatic assays). Meta-analysis of prior literature can identify methodological inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.